3-Amino-5-methoxyisonicotinonitrile
Description
3-Amino-5-methoxyisonicotinonitrile (CAS: 1045855-60-4) is a pyridine derivative with the molecular formula C₇H₇N₃O. Its structure features an amino group at position 3, a methoxy group at position 5, and a nitrile substituent on the pyridine ring (). This compound is primarily utilized in medicinal chemistry as a building block for synthesizing heterocyclic scaffolds, particularly in drug discovery programs targeting kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
3-amino-5-methoxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-4-10-3-6(9)5(7)2-8/h3-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKZMDHIFBJGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670129 | |
| Record name | 3-Amino-5-methoxypyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045855-60-4 | |
| Record name | 3-Amino-5-methoxypyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methoxyisonicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyisonicotinic acid.
Amination: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride and ammonia.
Dehydration: The amide is then dehydrated to form the nitrile group using reagents like phosphorus oxychloride.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-methoxyisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are employed.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-methoxyisonicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-methoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxy group can also modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 149.15 g/mol
- Hazards : Harmful upon inhalation, skin contact, or ingestion; requires stringent safety protocols during handling .
- Purity : Available commercially at 95–99% purity, depending on the supplier ().
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table highlights key structural analogs of 3-Amino-5-methoxyisonicotinonitrile, emphasizing differences in substituent positions and functional groups:
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Functional Groups | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| This compound | 1045855-60-4 | C₇H₇N₃O | 3-amino, 5-methoxy | Nitrile | Reference compound |
| 3-Amino-5-methoxyisonicotinic acid | 82673-73-2 | C₇H₇NO₃ | 3-amino, 5-methoxy | Carboxylic acid | Nitrile replaced by -COOH |
| 4-Amino-5-methoxynicotinonitrile | 1142192-15-1 | C₇H₇N₃O | 4-amino, 5-methoxy | Nitrile | Amino group shifted to position 4 |
| 2-Amino-4-methoxynicotinonitrile | 98651-70-8 | C₇H₇N₃O | 2-amino, 4-methoxy | Nitrile | Substituents at 2 and 4 positions |
| 3-Amino-6-methoxy-2-(methylamino)pyridine dihydrochloride | 83732-72-3 | C₇H₁₂Cl₂N₄O | 3-amino, 6-methoxy, 2-methylamino | Amine, hydrochloride salt | Additional methylamino group and salt form |
Physicochemical and Reactivity Differences
- Nitrile vs. Carboxylic Acid: The nitrile group in this compound is electron-withdrawing, enhancing electrophilic reactivity in nucleophilic substitution or cyclization reactions. In contrast, the carboxylic acid derivative (3-Amino-5-methoxyisonicotinic acid) is more polar, increasing water solubility but reducing stability under acidic conditions .
- Salt Forms: The dihydrochloride salt of 3-Amino-6-methoxy-2-(methylamino)pyridine improves solubility for in vivo applications but introduces hygroscopicity challenges .
Biological Activity
3-Amino-5-methoxyisonicotinonitrile (CAS No. 1045855-60-4) is a heterocyclic organic compound with the molecular formula CHNO. It is characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
The synthesis of this compound typically involves several steps:
- Starting Material : The synthesis begins with 5-methoxyisonicotinic acid.
- Amination : The carboxylic acid group is converted to an amide using reagents such as thionyl chloride and ammonia.
- Dehydration : The amide is dehydrated to form the nitrile group using phosphorus oxychloride.
- Final Amination : The nitrile group is aminated to introduce the amino group.
This synthetic route allows for the production of this compound in both laboratory and industrial settings, with optimized conditions to ensure high yields and purity.
Biological Activity
Research into the biological activity of this compound has revealed several significant findings:
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Notably, it has shown promising results against breast and colon cancer cells, suggesting its potential as a lead compound in cancer therapy.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino and nitrile groups can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Modulation of Lipophilicity : The methoxy group enhances the compound's lipophilicity, improving membrane permeability and bioavailability.
Comparison with Similar Compounds
A comparative analysis with similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Amino, methoxy, nitrile groups | Antimicrobial, anticancer |
| 4-Amino-5-methoxynicotinonitrile | Different positioning of amino group | Limited activity |
| 2-Methoxynicotinonitrile | Lacks amino group | Minimal biological activity |
The unique positioning of functional groups in this compound contributes to its enhanced biological properties compared to its analogs.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting potential for development as a new antimicrobial agent.
- Cancer Cell Line Study : In another study focusing on breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, with IC₅₀ values indicating significant cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
